

# crystal structure analysis of pyrazole compounds

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An In-Depth Technical Guide to the Crystal Structure Analysis of Pyrazole Compounds

## Authored by a Senior Application Scientist Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyrazole ring stands out as a "privileged scaffold."<sup>[1][2]</sup> This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is the cornerstone of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.<sup>[3][4][5]</sup> Its prevalence stems from its unique physicochemical properties and its ability to engage in diverse biological interactions.<sup>[6][7]</sup> However, the full potential of a pyrazole-based compound—its efficacy, stability, and bioavailability—is not defined by its two-dimensional chemical structure alone. The key lies in its three-dimensional architecture in the solid state.

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core techniques and interpretive frameworks for the crystal structure

analysis of pyrazole compounds. We move beyond mere protocol, delving into the causality behind experimental choices and the profound implications of crystallographic data.

Understanding the crystal structure is not merely an academic exercise; it is the foundational step in rational drug design and the engineering of novel materials.

## The Genesis of Order: From Solution to Single Crystal

The journey of crystal structure analysis begins with its most critical and often most challenging step: growing a high-quality single crystal. A single crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries. This perfect, ordered arrangement is essential for the diffraction experiment that follows. Without a suitable crystal, the most advanced diffractometer is useless.

The choice of crystallization method is dictated by the physicochemical properties of the pyrazole derivative, such as its solubility and stability. The underlying principle is to create a supersaturated solution from which the compound slowly precipitates in an ordered fashion. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction (SCXRD).

## Common Crystallization Protocols for Pyrazole Compounds

### a) Slow Evaporation (The Patient Approach)

This is the simplest and most common method. The rationale is to gradually increase the concentration of the solute past its saturation point by slowly removing the solvent through evaporation.

- **Step 1: Solvent Selection.** Choose a solvent in which the compound has moderate solubility at room temperature. Common choices for pyrazole derivatives include ethanol, methanol, acetone, and ethyl acetate.<sup>[8]</sup>
- **Step-2: Dissolution.** Dissolve the purified pyrazole compound in the chosen solvent to create a solution that is near-saturation. Gentle warming can be used to increase solubility, but ensure the compound is stable at that temperature.

- Step 3: Filtration. Filter the solution while warm through a syringe filter (0.22  $\mu\text{m}$ ) into a clean vial. This removes any particulate impurities that could act as unwanted nucleation sites.
- Step 4: Incubation. Cover the vial with a cap, or parafilm, pierced with a few small holes from a needle. This restricts the rate of evaporation. An overly rapid evaporation rate is a common cause of failure, leading to the formation of many small crystals instead of a few large ones. Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

#### b) Solvent Diffusion (The Gentle Exchange)

This technique is ideal for compounds that are highly soluble in one solvent (the "good" solvent) but insoluble in another (the "anti-solvent" or "precipitant"). The two solvents must be miscible.

- Step 1: Dissolve the compound in a minimal amount of the "good" solvent in a small vial.
- Step 2: Carefully layer the "anti-solvent" on top of this solution without mixing. This can be done by slowly trickling the anti-solvent down the side of the vial.
- Step 3: Seal the vial and leave it undisturbed. Over time, the two solvents will slowly diffuse into one another. As the anti-solvent mixes with the good solvent, the solubility of the pyrazole compound decreases, leading to slow, controlled crystallization at the interface.

A common system for pyrazoles is dissolving the compound in ethanol or methanol and using water as the anti-solvent.<sup>[8]</sup>

## The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, "gold standard" analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.<sup>[9]</sup> It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.<sup>[10][11]</sup>

## Theoretical Bedrock: Bragg's Law

The technique is founded on the principle of X-ray diffraction, discovered by Max von Laue in 1912.[10] When a beam of monochromatic X-rays strikes a crystal, the rays are scattered by the electrons of the atoms. In a crystal, where atoms are arranged in a regular, repeating lattice, the scattered waves interfere with each other. Constructive interference (a diffracted beam) occurs only when the conditions of Bragg's Law are met:

$$n\lambda = 2d \sin\theta$$

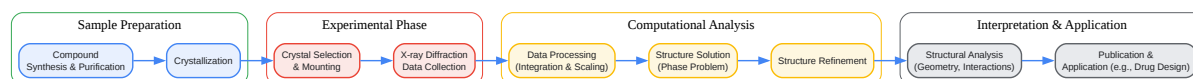
Where:

- $n$  is an integer.
- $\lambda$  is the wavelength of the X-rays.
- $d$  is the spacing between parallel planes of atoms in the crystal lattice.
- $\theta$  is the angle of incidence of the X-ray beam.

By systematically rotating the crystal and measuring the angles ( $\theta$ ) and intensities of all the diffracted beams, we can work backward to determine the  $d$ -spacings of all the lattice planes and ultimately reconstruct a three-dimensional map of the electron density within the crystal.

## Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure is a systematic workflow. The diagram below illustrates the key stages, each of which is critical for a successful outcome.



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Caption: The overall workflow for pyrazole compound crystal structure analysis.

## Structure Solution and Refinement

This is the computational heart of the process, where the raw diffraction data is transformed into a chemically meaningful molecular model.

- **Data Processing:** The collected diffraction images are processed to determine the intensity and position of each reflection. This step also involves scaling the data and applying corrections for experimental factors.
- **Structure Solution:** This step addresses the "phase problem." While we can measure the intensities of the diffracted waves, we lose the phase information. Structure solution methods, such as Direct Methods or Patterson functions, are used to generate an initial hypothesis for the phases, which allows for the calculation of an initial electron density map.
- **Structure Refinement:** An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process fine-tunes the atomic positions, and thermal parameters until the best possible fit is achieved.

A variety of powerful software suites are available for this process, such as SHELX, Olex2, and APEX, which provide integrated environments for solving, refining, and analyzing crystal structures.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Interpreting the Blueprint: From Atomic Coordinates to Supramolecular Chemistry

A solved crystal structure is a rich dataset. The analysis goes beyond simple molecular confirmation to explore the subtle intra- and intermolecular forces that govern the compound's properties.

## Molecular Geometry and Conformation

The primary output is the precise geometry of the pyrazole molecule. This includes:

- **Bond Lengths and Angles:** These can reveal details about electronic effects, such as  $\pi$ -delocalization within the pyrazole ring.[\[16\]](#)

- **Torsion Angles:** These define the three-dimensional shape or conformation of the molecule, particularly the relative orientation of substituents on the pyrazole ring.[2][16] For example, the dihedral angle between the pyrazole ring and an attached phenyl ring is a key conformational parameter.[16][17]

## Supramolecular Architecture: The Power of Intermolecular Interactions

Individual molecules rarely exist in isolation in a crystal. They self-assemble into intricate, three-dimensional architectures held together by a network of non-covalent interactions. For pyrazole compounds, these interactions are paramount to understanding their solid-state behavior.

- **Hydrogen Bonds:** The pyrazole ring is an excellent hydrogen bond donor (the N-H group) and acceptor (the lone pair on the second nitrogen atom).[13] This leads to the formation of robust and predictable hydrogen-bonding motifs. Common interactions observed in pyrazole crystals include N-H...N, N-H...O, and C-H...O hydrogen bonds, which can link molecules into dimers, chains (catemers), or more complex 3D networks.[16][18][19] The specific motif adopted can be influenced by substituents on the ring.[18]
- **$\pi$ - $\pi$  Stacking:** The aromatic pyrazole ring and any attached aromatic substituents can interact via  $\pi$ - $\pi$  stacking.[1][20] These interactions play a significant role in the close packing of molecules and the overall stability of the crystal lattice.
- **Halogen Bonding and Other Interactions:** Substituents on the pyrazole ring can introduce other specific interactions, such as C-H...F or halogen bonds, which further direct the crystal packing.[16]

The interplay of these interactions dictates the final crystal packing, which in turn influences physical properties like melting point, solubility, and stability. Polymorphism—the ability of a compound to exist in more than one crystal form—arises from different possible packing arrangements and can have profound consequences in the pharmaceutical industry.

## Visualization and Quantification: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal.[1][2] It maps the close contacts a molecule has with its neighbors, providing a visual summary of the interaction landscape. The surface can be color-coded based on properties like the distance to the nearest atom outside the surface, allowing for the immediate identification of hydrogen bonds and other close contacts. [21]

Furthermore, the analysis generates a 2D "fingerprint plot," which summarizes the distribution of intermolecular contacts, quantifying the relative contribution of each type of interaction (e.g., H...H, O...H, N...H) to the overall crystal packing.[1][21][22] This provides an invaluable quantitative insight into the forces governing the supramolecular assembly.

## Application in Drug Discovery and Materials Science

The detailed structural information gleaned from SCXRD is not an end in itself but a critical input for rational design.

- **Structure-Activity Relationship (SAR) Studies:** In drug development, understanding the precise 3D structure of a pyrazole derivative allows researchers to establish clear SARs.[23] By correlating specific conformations and intermolecular interactions with biological activity, medicinal chemists can make informed decisions to optimize lead compounds for improved potency and selectivity.[24]
- **Receptor Binding:** The crystal structure reveals the exact shape of the molecule that will interact with a biological target, such as an enzyme or receptor. This information is crucial for computational modeling and docking studies to predict and understand binding affinity.[25]
- **Polymorph Screening:** Different polymorphs of a drug can have different solubilities and dissolution rates, directly impacting bioavailability. SCXRD is the definitive method for identifying and characterizing different polymorphic forms, a critical step in pharmaceutical development to ensure batch-to-batch consistency and therapeutic efficacy.
- **Crystal Engineering:** In materials science, understanding the relationship between molecular structure and the resulting supramolecular assembly allows for the rational design of new

materials (e.g., metal-organic frameworks, coordination polymers) with desired properties, such as porosity, conductivity, or luminescence.[26]

## Conclusion

Crystal structure analysis is an indispensable tool in the study of pyrazole compounds. It elevates our understanding from a simple 2D chemical diagram to a high-resolution 3D blueprint of the molecule and its environment in the solid state. By employing meticulous crystallization techniques, leveraging the power of single-crystal X-ray diffraction, and applying sophisticated analytical tools like Hirshfeld surface analysis, we can unlock a wealth of information. This knowledge of molecular geometry, conformation, and the hierarchy of intermolecular interactions is the bedrock upon which we can build the next generation of pyrazole-based pharmaceuticals and advanced materials.

## References

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. *Molecules*, 23(1), 134. Available from: [\[Link\]](#)
- Kumar, A., Sharma, S., & Bajaj, K. (Year unavailable). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. *Journal of Chemical and Pharmaceutical Research*. Available from: [\[Link\]](#)
- Pattanayak, P., & Jena, S. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. *International Journal for Research in Applied Science & Engineering Technology*, 10(9). Available from: [\[Link\]](#)
- Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. *Molecules*, 18(2), 2340-2353. Available from: [\[Link\]](#)
- Thomas, S. P., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit ( $Z' = 3$ ) using X-ray powder diffraction. *Acta Crystallographica Section E: Crystallographic Communications*, 75(Pt 5), 629–636. Available from: [\[Link\]](#)

- Haskoor, J. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. *Molecules*, 28(14), 5403. Available from: [\[Link\]](#)
- Wen, K., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. *Phosphorus, Sulfur, and Silicon and the Related Elements*, 198(11), 1063-1071. Available from: [\[Link\]](#)
- Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. *Frontiers in Pharmacology*, 12, 666725. Available from: [\[Link\]](#)
- Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. *Journal of Chemical Science*, 13(3). Available from: [\[Link\]](#)
- Sytnik, K., et al. (2024). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. *International Journal of Molecular Sciences*, 25(3), 1792. Available from: [\[Link\]](#)
- Pattanayak, P. (2023). Synthesis and Evaluation of Pyrazole Derivatives by Different Method. *International Journal of Trend in Scientific Research and Development*. Available from: [\[Link\]](#)
- Xu, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. *RSC Medicinal Chemistry*, 13(7), 786-805. Available from: [\[Link\]](#)
- Zarychta, B., et al. (2023). Hierarchy of Intermolecular Interactions in Highly Luminescent Pyrenyl-Pyrazole-Aldehyde. *Crystal Growth & Design*, 23(2), 1149–1162. Available from: [\[Link\]](#)
- Turska, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. *Acta Crystallographica Section E: Crystallographic Communications*, 80(Pt 2), 163–168. Available from: [\[Link\]](#)
- International Union of Crystallography. (n.d.). Crystallographic software list. Available from: [\[Link\]](#)

- Purdue University Department of Chemistry. (n.d.). X-Ray Crystallography - Software. Available from: [\[Link\]](#)
- Turska, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCr Journals. Available from: [\[Link\]](#)
- El-Gazzar, M. G., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(46), 32363-32381. Available from: [\[Link\]](#)
- Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available from: [\[Link\]](#)
- Kumar, A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available from: [\[Link\]](#)
- Sharma, N., et al. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Drug Design & Discovery. Available from: [\[Link\]](#)
- Kumar, A., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Polymers, 16(11), 1475. Available from: [\[Link\]](#)
- da Silva, E. G., et al. (2023). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 16(5), 652. Available from: [\[Link\]](#)
- Talaviya, R., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 285, 04001. Available from: [\[Link\]](#)
- Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Available from: [\[Link\]](#)
- Kariuki, B. M., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Molbank, 2022(2), M1382. Available from: [\[Link\]](#)

- Drake, G. W., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications. Available from: [\[Link\]](#)
- Fustero, S., & Sanchez-Rosello, M. (Eds.). (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. Available from: [\[Link\]](#)
- Bouacida, S., et al. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies. Available from: [\[Link\]](#)
- Haskoor, J. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [\[Link\]](#)
- Bruker. (n.d.). APEX Software. Bruker Corporation. Available from: [\[Link\]](#)
- Mohamed, S. K., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1740. Available from: [\[Link\]](#)
- Newcastle University. (n.d.). Single Crystal X-ray Diffraction. Available from: [\[Link\]](#)
- CrystalMaker Software. (n.d.). CrystalMaker: Overview. Available from: [\[Link\]](#)
- CD Bioparticles. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [\[Link\]](#)
- Kratzert, D. (2015). Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. Available from: [\[Link\]](#)

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## Sources

- [1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. journals.iucr.org \[journals.iucr.org\]](#)
- [3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. chemrevlett.com \[chemrevlett.com\]](#)
- [5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. rroj.com \[rroj.com\]](#)
- [7. epj-conferences.org \[epj-conferences.org\]](#)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [9. Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University \[ncl.ac.uk\]](#)
- [10. Single-crystal X-ray Diffraction \[serc.carleton.edu\]](#)
- [11. creative-biostructure.com \[creative-biostructure.com\]](#)
- [12. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University \[chem.purdue.edu\]](#)
- [13. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI \[mdpi.com\]](#)
- [14. APEX Software | Bruker \[bruker.com\]](#)
- [15. dgk-home.de \[dgk-home.de\]](#)
- [16. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit \( \$Z' = 3\$ \) using X-ray powder diffraction | Powder Diffraction | Cambridge Core \[cambridge.org\]](#)
- [17. Synthesis and Crystal Structures of N-Substituted Pyrazolines | MDPI \[mdpi.com\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. orca.cardiff.ac.uk \[orca.cardiff.ac.uk\]](#)
- [20. pubs.acs.org \[pubs.acs.org\]](#)

- 21. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 22. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 23. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 24. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [[frontiersin.org](https://www.frontiersin.org/)]
- 25. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [[pubs.rsc.org](https://pubs.rsc.org/)]
- 26. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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